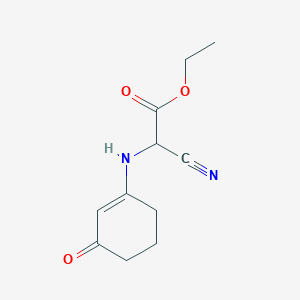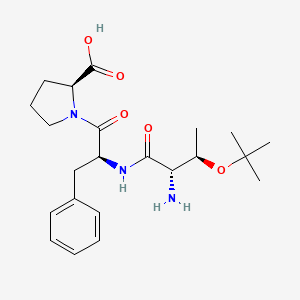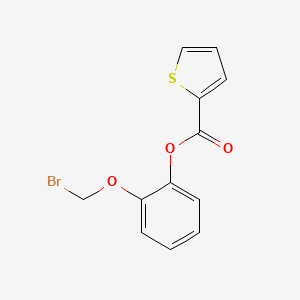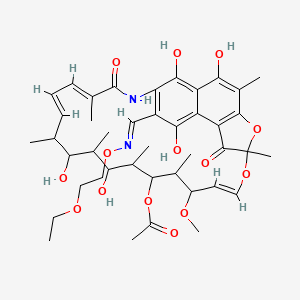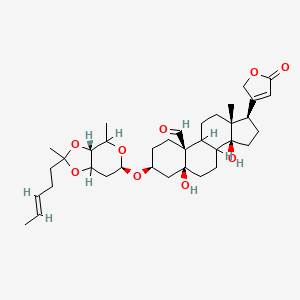
6-Methylhepten-5-on-2-helveticosid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhepten-5-on-2-helveticosid can be synthesized from oil of lemongrass or citral by refluxing for 12 hours in an aqueous solution containing potassium carbonate (K2CO3), followed by distillation and vacuum fractionation . Another method involves the reaction of acetoacetic ester and methylbuten-3-ol-2 with aluminum alcoholate in Carroll’s reaction, followed by pyrolysis of the ester .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory preparation but on a larger scale. The use of efficient distillation and fractionation techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methylhepten-5-on-2-helveticosid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
6-Methylhepten-5-on-2-helveticosid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of terpenoids and other complex organic molecules.
Biology: It plays a role in the metabolism of carotenoids in fruits, contributing to their flavor and aroma.
Industry: It is used in the production of flavors and fragrances due to its citrus-like odor.
Mechanism of Action
The mechanism by which 6-Methylhepten-5-on-2-helveticosid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it is involved in the metabolism of carotenoids, leading to the formation of volatile compounds that contribute to fruit flavor . In plants, it promotes programmed cell death by activating specific genes and pathways .
Comparison with Similar Compounds
6-Methylhepten-5-on-2-helveticosid is similar to other unsaturated methylated ketones such as:
- 2-Methyl-2-hepten-6-one
- Methyl heptenone
- Prenylacetone
These compounds share similar structures and chemical properties but differ in their specific applications and biological activities. This compound is unique due to its role in the metabolism of carotenoids and its use in the synthesis of terpenoids .
Properties
CAS No. |
40279-51-4 |
|---|---|
Molecular Formula |
C36H52O9 |
Molecular Weight |
628.8 g/mol |
IUPAC Name |
(3S,5S,10S,13R,14S,17R)-3-[[(3aR,6R)-2,4-dimethyl-2-[(E)-pent-3-enyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H52O9/c1-5-6-7-12-33(4)44-28-18-30(42-22(2)31(28)45-33)43-24-8-14-34(21-37)26-9-13-32(3)25(23-17-29(38)41-20-23)11-16-36(32,40)27(26)10-15-35(34,39)19-24/h5-6,17,21-22,24-28,30-31,39-40H,7-16,18-20H2,1-4H3/b6-5+/t22?,24-,25+,26?,27?,28?,30-,31+,32+,33?,34-,35-,36-/m0/s1 |
InChI Key |
SVERRFDYBOELPT-YOGFUXKOSA-N |
Isomeric SMILES |
C/C=C/CCC1(O[C@@H]2C(O[C@H](CC2O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)C)C |
Canonical SMILES |
CC=CCCC1(OC2CC(OC(C2O1)C)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


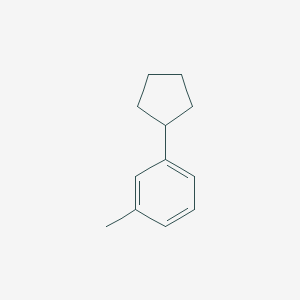
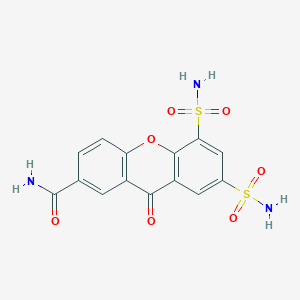
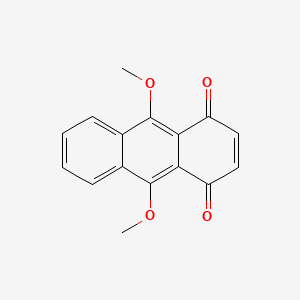
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)

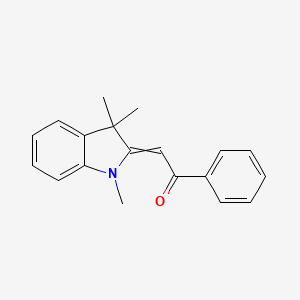


![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
